Diammonium glycyrrhizinate
Overview
Description
Glycyrrhizin: glycyrrhizic acid ) is the chief sweet-tasting constituent of licorice root. Structurally, it belongs to the class of saponins . It is widely used as an emulsifier and gel-forming agent in food products and cosmetics .
Mechanism of Action
Target of Action
Diammonium glycyrrhizinate (DG) primarily targets the Farnesoid X-activated receptor (FXR) , which serves as a link between gut microbiota and bile acids . FXR is involved in maintaining metabolic homeostasis and regulating glucose and lipid metabolism . DG also targets P-glycoprotein , inhibiting its activity to enhance the absorption of other compounds .
Mode of Action
DG interacts with its targets to regulate various cellular and molecular processes. It suppresses microbes associated with bile-salt hydrolase (BSH) activity, which in turn increases the levels of taurine-conjugated bile acids . This leads to the inhibition of ileal FXR-FGF15 signaling . DG also inhibits the activity of P-glycoprotein, enhancing the absorption of other compounds .
Biochemical Pathways
DG affects several biochemical pathways. It modulates the gut microbiota-conjugated bile acids-FXR signaling pathway . By suppressing microbes associated with BSH activity, DG increases the levels of taurine-conjugated bile acids and inhibits ileal FXR-FGF15 signaling . This modulation of the pathway leads to various downstream effects, including the regulation of glucose and lipid metabolism .
Pharmacokinetics
The pharmacokinetics of DG involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, DG significantly increases the peak plasma concentration, area under the plasma concentration-time curve, and absolute bioavailability of other compounds, attributed mainly to the inhibition of P-glycoprotein activity .
Result of Action
The action of DG results in several molecular and cellular effects. It inhibits histamine-induced airway smooth muscle cell proliferation and matrix metalloproteinase-2 (MMP-2) activity . DG also recovers histamine-induced airway smooth muscle cell cycle disorders and restores the histamine-regulated intracellular signals . In the context of obesity, DG treatment leads to lower serum glucose and insulin levels, increased insulin sensitivity, reduced hepatic steatosis, and resistance to weight gain .
Action Environment
The action, efficacy, and stability of DG can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the action of DG . Changes in the gut microbiota can affect the modulation of the bile acids-FXR signaling pathway by DG . Furthermore, the presence of other compounds can influence the absorption-enhancing effect of DG .
Biochemical Analysis
Biochemical Properties
Diammonium Glycyrrhizinate has been found to interact with various biomolecules, including enzymes and proteins. For instance, it has been reported that DG treatment can suppress microbes associated with bile-salt hydrolase (BSH) activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to influence cell function by modulating gut microbiota and bile acids (BAs) metabolism . This modulation is closely related to obesity and non-alcoholic fatty liver disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One such mechanism involves the inhibition of ileal FXR-FGF15 signaling, which is a result of increased levels of taurine-conjugated BAs due to the suppression of microbes associated with BSH activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been reported that DG treatment can lead to lower serum glucose and insulin levels, increased insulin sensitivity, fewer hepatic steatosis, and resistance to weight gain .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, and it has been found that these effects can vary with different dosages
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to alter gut microbiota, which in turn affects the metabolism of bile acids .
Preparation Methods
Synthetic Routes::
- The aglycone portion, enoxolone , is obtained by hydrolyzing glycyrrhizin.
- Enoxolone is then glycosylated with amino acids (such as glycine and cysteine) to form glycyrrhizin .
Glycyrrhizin: can be synthesized from licorice root extract. The key steps involve hydrolysis and glycosylation reactions.
- Industrial production typically involves extraction from licorice roots.
- The extracted glycyrrhizin is further purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions::
Glycyrrhizin: undergoes various reactions, including:
Hydrolysis: Acidic conditions (e.g., sulfuric acid or hydrochloric acid).
Glycosylation: Enzymes or chemical catalysts.
Oxidation/Reduction: Various oxidizing or reducing agents.
Scientific Research Applications
Medicine: Glycyrrhizin has been studied for its potential antiviral, anti-inflammatory, and hepatoprotective effects.
Immunomodulation: Glycyrrhizin influences immune responses and may have applications in autoimmune diseases.
Cosmetics: Used as a gel-forming agent and emulsifier in cosmetic formulations.
Comparison with Similar Compounds
Uniqueness: Glycyrrhizin’s combination of sweetness, medicinal properties, and structural features sets it apart.
Similar Compounds: Other triterpenoid saponins found in plants share some similarities but lack glycyrrhizin’s specific properties.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.2H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);2*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPIIOPGDLITJE-VLQRKCJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N2O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229561 | |
Record name | Diammonium glycyrrhizinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79165-06-3, 53956-04-0 | |
Record name | Diammonium glycyrrhizinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079165063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diammonium glycyrrhizinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium glycyrrhizate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAMMONIUM GLYCYRRHIZINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9ZZD585U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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